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2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride - 27300-28-3

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

Catalog Number: EVT-1463959
CAS Number: 27300-28-3
Molecular Formula: C7H12ClNO
Molecular Weight: 161.629
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Product Introduction

Synthesis Analysis

The synthesis of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride typically involves cyclization reactions starting from simpler precursors. One common method includes the reaction of pyridine derivatives with acetylating agents under acidic conditions to facilitate the formation of the tetrahydropyridine ring. The synthesis can be optimized through various conditions such as temperature, solvent choice, and reaction time to enhance yield and purity.

Technical Details

  • Starting Materials: Pyridine derivatives, acetyl chloride or acetic anhydride.
  • Catalysts: Acidic catalysts like hydrochloric acid may be used to promote cyclization.
  • Reaction Conditions: Typically carried out under reflux conditions to ensure complete reaction.
Molecular Structure Analysis

The molecular structure of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride consists of a tetrahydropyridine ring with an acetyl group attached. The compound's structural formula can be represented as follows:

SMILES CC(=O)C1=NCCCC1.Cl\text{SMILES }CC(=O)C1=NCCCC1.Cl

Structural Data

  • InChI: InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H
  • IUPAC Name: 1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone; hydrochloride

This structure indicates a nitrogen atom within the ring system, contributing to the compound's unique properties.

Chemical Reactions Analysis

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride can engage in various chemical reactions typical of amines and ketones. Notably:

  1. Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
  2. Acylation Reactions: The acetyl group may undergo further acylation under specific conditions.
  3. Hydrolysis: In aqueous environments or under acidic conditions, hydrolysis may occur.

Technical Details

The reactions can be influenced by factors such as solvent polarity and temperature. For instance:

  • Under basic conditions, deprotonation of the nitrogen may lead to enhanced nucleophilicity.
Mechanism of Action

The mechanism of action for 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride primarily relates to its interaction with biological systems. It has been studied for its potential effects on sensory receptors related to taste and smell.

Process Data

Research indicates that this compound may act on specific receptors in the brain associated with flavor perception. Its unique structural features allow it to bind effectively to these receptors, influencing sensory experiences.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Specific melting point data is not widely reported but can be determined through laboratory analysis.

Chemical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures (-20°C recommended) to prevent degradation .

Relevant Data

Safety data indicate that while it poses some risks (e.g., skin and eye irritation), it does not exhibit significant acute toxicity or carcinogenicity .

Applications

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride has several scientific applications:

  1. Flavoring Agent: Widely used in the food industry for its unique aroma profile.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its pleasant scent.
  3. Research Applications: Utilized in studies related to flavor chemistry and sensory science.

Its role in enhancing flavor profiles in various products makes it an important compound in both culinary and scientific contexts .

Chemical Characterization of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

Structural Analysis and Tautomeric Equilibria

2-Acetyl-3,4,5,6-tetrahydropyridine hydrochloride (ATHP·HCl) is a cyclic imine ketone with the molecular formula C₇H₁₁NO·HCl and a molecular weight of 161.63 g/mol [3] [6] [8]. Its core structure consists of a partially saturated six-membered pyridine ring with an acetyl group at the 2-position and a hydrochloride salt stabilizing the imine nitrogen. The compound exists as a light beige solid in its technical-grade form [6] [8].

A key structural feature is its tautomeric behavior in non-salt forms. ATHP exists in equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine, differing only in the position of the endocyclic double bond (C₂=N vs. C₆=N) [4]. This equilibrium is solvent-dependent and influences sensory properties, as both tautomers contribute to aroma profiles. Nuclear magnetic resonance (NMR) studies confirm rapid interconversion in solution, with the 2-acetyl isomer predominating (~85%) due to extended conjugation between the acetyl carbonyl and imine group [4].

Table 1: Structural Identifiers of ATHP·HCl

PropertyValueSource
CAS Registry Number27300-28-3 [3] [6] [8]
Systematic IUPAC Name1-(2,3,4,5-Tetrahydropyridin-6-yl)ethanone hydrochloride [6]
Molecular FormulaC₇H₁₁NO·HCl [3] [8]
SMILES NotationCC(=O)C1=NCCCC1.Cl [6]
InChI KeyHBGCMUOZFASYRU-UHFFFAOYSA-N [6]

Physicochemical Properties: Solubility, Stability, and Reactivity

ATHP·HCl exhibits high water solubility due to its ionic character, facilitating its use in flavor applications. However, the free base form (ATHP) is volatile and hydrophobic, contributing to its low odor threshold (<0.06 ng/L) [4] [10]. The hydrochloride salt enhances stability by protecting the labile enaminone system from hydrolysis and oxidation [3] [7].

Stability profiles are temperature- and pH-dependent. Under acidic conditions (pH < 5), ATHP·HCl remains stable, but neutral or alkaline environments trigger decomposition via ring oxidation or hydrolysis of the acetyl group [7] [10]. Thermal degradation occurs above 80°C, limiting processing applications. Analytical quantification requires cold storage (-20°C) and inert atmospheres to prevent artefact formation [8].

Reactivity studies reveal two key pathways:

  • Nucleophilic addition at the imine carbon, enabling Schiff base formation with amino acids.
  • Enolization of the acetyl group, facilitating aldol condensations .

Advanced detection methods include Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS-ESI) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction, achieving recovery rates of 71–97% in fermented matrices [7].

Table 2: Stability-Influencing Factors for ATHP·HCl

FactorEffectAnalytical Mitigation
pH > 7Decomposition via hydrolysisAcidification of matrices
Temperature > 80°CThermal degradationCold extraction/injection
Oxygen exposureOxidation of tetrahydropyridine ringNitrogen purging during sample prep
UV lightRadical-mediated polymerizationAmber glassware storage

Comparative Analysis with Structural Homologs

ATHP·HCl shares significant functional similarities with 2-acetyl-1-pyrroline (2AP), its five-membered ring homolog. Both feature α-carbonyl-substituted cyclic imines responsible for "roasty" or "popcorn-like" aromas with exceptionally low odor thresholds (<0.06 ng/L) [4] [5]. However, key differences arise in their occurrence and biosynthesis:

  • Occurrence: 2AP dominates in aromatic rice, pandan leaves, and crustaceans, while ATHP·HCl-derived volatiles characterize baked goods (bread, popcorn) and sour beers [4] [7] [10].
  • Thermal generation: Both form via Maillard reactions, but ATHP production requires higher temperatures (>100°C) due to slower cyclization kinetics of linear precursors .
  • Biosynthesis: Rice metabolomics reveals 2AP and ATHP co-localize with a quantitative trait locus (QTL) harboring the fgr gene. This suggests shared upstream precursors (e.g., 1-pyrroline) but divergent enzymatic acetylation steps [10].

Table 3: Comparative Properties of ATHP·HCl and 2-Acetyl-1-pyrroline (2AP)

PropertyATHP·HCl2APBiological Significance
Molecular weight (free base)125.17 g/mol111.14 g/molInfluences volatility & diffusion kinetics
Core structure6-membered tetrahydropyridine5-membered pyrrolineAlters aroma specificity & receptor binding
Primary occurrenceBaked goods, fermented beveragesBasmati rice, pandan leavesReflects precursor availability in matrices
BiosynthesisGABA pathway (fgr gene QTL)GABA pathway (fgr gene QTL)Shared genetic regulation in plants [10]
Odor threshold in water<0.06 ng/L<0.02 ng/L2AP is more potent at low concentrations

Metabolomic profiling in fragrant rice shows strong correlations between 2AP, ATHP, and related compounds (pyrrole, 2-acetylpyrrole), indicating co-regulation within the γ-aminobutyric acid (GABA) shunt pathway [10]. This explains their frequent co-occurrence and synergistic contribution to complex flavor profiles in thermally processed foods.

Properties

CAS Number

27300-28-3

Product Name

2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride

IUPAC Name

1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone;hydrochloride

Molecular Formula

C7H12ClNO

Molecular Weight

161.629

InChI

InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H

InChI Key

HBGCMUOZFASYRU-UHFFFAOYSA-N

SMILES

CC(=O)C1=NCCCC1.Cl

Synonyms

1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone Hydrochloride; Methyl 3,4,5,6-Tetrahydro-2-pyridyl Ketone Hydrochloride;

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